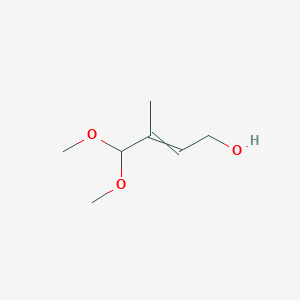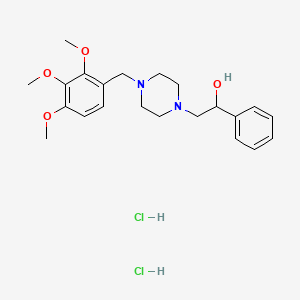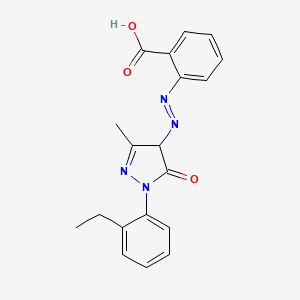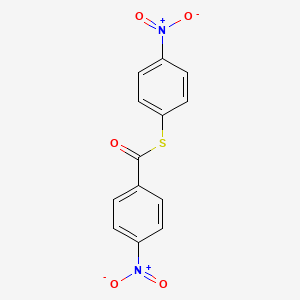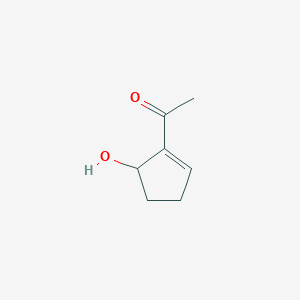
1-(5-Hydroxy-1-cyclopentenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-1-cyclopentenyl)-ethanone is an organic compound characterized by a cyclopentene ring with a hydroxyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-1-cyclopentenyl)-ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentenone derivatives, which undergo hydroxylation and subsequent functionalization to introduce the ethanone group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-1-cyclopentenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated or alkylated cyclopentenyl ethanone derivatives.
Scientific Research Applications
1-(5-Hydroxy-1-cyclopentenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-1-cyclopentenyl)-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5-Hydroxy-1-cyclopentenyl)-1-decanone
- Methyl 7-(5-hydroxy-1-cyclopentenyl)heptanoate
Comparison: 1-(5-Hydroxy-1-cyclopentenyl)-ethanone is unique due to its specific functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
70433-48-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(5-hydroxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h3,7,9H,2,4H2,1H3 |
InChI Key |
PDZDNESPIASXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



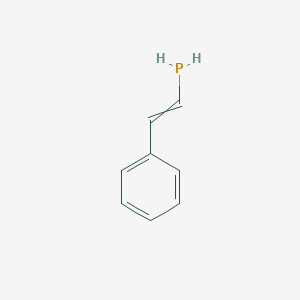
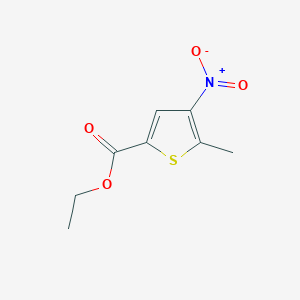
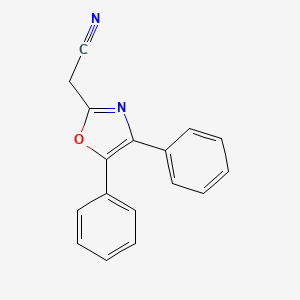

![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)

